molecular formula C8H11BrN2 B8690814 (4-Bromo-2,6-dimethylphenyl)hydrazine

(4-Bromo-2,6-dimethylphenyl)hydrazine

Cat. No.: B8690814
M. Wt: 215.09 g/mol
InChI Key: IGRGBQFCKLHAKR-UHFFFAOYSA-N
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Description

(4-Bromo-2,6-dimethylphenyl)hydrazine is a substituted phenylhydrazine derivative characterized by a bromine atom at the para position (C4) and methyl groups at the ortho positions (C2 and C6) of the aromatic ring. The hydrazine (-NH-NH₂) moiety is directly attached to the benzene ring, making it a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, coordination complexes, and pharmaceutical agents. Its steric and electronic properties are influenced by the electron-donating methyl groups and the electron-withdrawing bromine substituent, which modulate reactivity in coupling, cyclization, and metal-coordination reactions .

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

(4-bromo-2,6-dimethylphenyl)hydrazine

InChI

InChI=1S/C8H11BrN2/c1-5-3-7(9)4-6(2)8(5)11-10/h3-4,11H,10H2,1-2H3

InChI Key

IGRGBQFCKLHAKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NN)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of (4-bromo-2,6-dimethylphenyl)hydrazine, highlighting differences in substituents and their implications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference ID
This compound 4-Br, 2,6-CH₃ 229.11* Steric hindrance; use in porphyrin synthesis
(4-Bromo-2,6-dichlorophenyl)hydrazine 4-Br, 2,6-Cl 255.93 Higher reactivity due to Cl’s electronegativity
(4-Bromo-2,6-difluorophenyl)hydrazine 4-Br, 2,6-F 235.02 Enhanced solubility in polar solvents
(4-Nitro-2,6-dimethylphenyl)hydrazine 4-NO₂, 2,6-CH₃ 225.20* Strong electron-withdrawing effects; sensor applications
(4-Bromo-2-ethylphenyl)hydrazine 4-Br, 2-CH₂CH₃ 243.55 Increased lipophilicity for drug design

*Calculated based on standard atomic weights.

Key Observations :

  • Halogen Substitution : Replacement of methyl groups with halogens (Cl, F) increases electronegativity and reactivity. For instance, (4-bromo-2,6-dichlorophenyl)hydrazine exhibits higher susceptibility to nucleophilic aromatic substitution compared to the dimethyl analog due to the electron-withdrawing Cl substituents .
  • Methyl vs. Ethyl Groups : The ethyl-substituted analog (4-bromo-2-ethylphenyl)hydrazine shows greater lipophilicity, making it more suitable for hydrophobic interactions in drug-receptor binding .
  • Nitro Group Introduction: The nitro-substituted derivative (4-nitro-2,6-dimethylphenyl)hydrazine demonstrates enhanced electrochemical activity, useful in sensor technologies .

Physicochemical Properties

  • Solubility: The dimethyl derivative exhibits moderate solubility in chloroform and ethanol, while fluorinated analogs (e.g., 2,6-difluoro) show improved solubility in polar aprotic solvents like DMSO .
  • Stability : All hydrazine derivatives are sensitive to oxidation but stabilized by electron-withdrawing substituents. The dimethyl analog’s stability in air is superior to nitro-substituted derivatives, which require inert storage conditions .

Q & A

Q. What are the standard synthetic routes for (4-Bromo-2,6-dimethylphenyl)hydrazine, and how are reaction conditions optimized?

The compound is synthesized via the reaction of 4-bromo-2,6-dimethylaniline with hydrazine hydrate in the presence of hydrochloric acid under reflux conditions. The product is isolated through crystallization. Key optimization parameters include:

  • Temperature : Reflux (~100°C) to ensure complete reaction.
  • Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity. Industrial-scale production employs similar methods but optimizes solvent ratios and cooling rates for higher yields .

Q. What are the primary applications of this compound in organic synthesis?

  • Building block for pharmaceuticals : The bromine atom enables Suzuki-Miyaura cross-coupling reactions to introduce aryl groups.
  • Azo compound synthesis : Oxidation with agents like KMnO₄ yields azo derivatives, which are used in dye chemistry and as enzyme inhibitors.
  • Nucleophilic substitution : Bromine can be replaced with -OH, -NH₂, or -SH groups for tailored molecular design .

Q. How is purity assessed post-synthesis?

  • HPLC : Using a C18 column with UV detection at 254 nm.
  • Melting point analysis : Expected range 190–195°C (decomposition).
  • Elemental analysis : Confirms C, H, N, and Br content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity compared to chloro/iodo analogs?

A comparative study of halogen-substituted phenylhydrazines reveals:

HalogenReactivity in SNArBiological Activity (IC₅₀, µM)
BrModerate54.9 (Caco-2)
ClHigh48.2 (Caco-2)
ILow>100 (Caco-2)
Bromine balances steric accessibility and electronic effects, making it optimal for selective substitutions. Iodo analogs exhibit lower reactivity due to larger atomic size .

Q. Why does antitumor activity vary significantly across cell lines?

In vitro studies show cytotoxicity in Caco-2 (IC₅₀ = 54.9 µM) but not in A549 lung cancer cells. Potential factors include:

  • Glutathione S-transferase (GST) expression : A549 cells overexpress GST, detoxifying electrophilic metabolites.
  • Membrane permeability : Differences in transporter proteins affect intracellular accumulation.
  • Hydrazone formation : Covalent binding to cellular targets (e.g., tubulin) varies by cell type .

Q. What experimental strategies resolve contradictions in enzyme interaction studies?

Discrepancies in enzyme inhibition data (e.g., acetylcholinesterase vs. GST) can be addressed by:

  • Isothermal titration calorimetry (ITC) : Quantifies binding constants (Kd) and stoichiometry.
  • Docking simulations : Predict binding modes using crystal structures (e.g., PDB 4BM).
  • Site-directed mutagenesis : Identifies critical residues for hydrazine-enzyme interactions .

Methodological Guidance

Q. How to design a kinetic study for substitution reactions involving this compound?

  • Variable control : Vary nucleophile concentration (e.g., NaN₃, NaSH) while keeping substrate constant.
  • Monitoring : Use ¹H NMR to track bromide release (δ 3.2–3.5 ppm for -NHR groups).
  • Rate calculation : Apply pseudo-first-order kinetics under excess nucleophile conditions .

Q. What analytical techniques validate hydrazone formation in biological systems?

  • LC-MS/MS : Detect hydrazone adducts via characteristic fragmentation (e.g., m/z 251 → 152).
  • Fluorescence quenching : Monitor tryptophan residues in proteins upon hydrazone binding.
  • X-ray crystallography : Resolve adduct structures at <2.0 Å resolution .

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